

# Spectroscopic Characterization of Benzofuran-6-ylboronic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Benzofuran-6-ylboronic acid*

CAS No.: 851525-10-5

Cat. No.: B1524391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the expected spectroscopic data for **Benzofuran-6-ylboronic acid** (CAS 851525-10-5), a key building block in medicinal chemistry and materials science. While experimental spectra for this specific compound are not readily available in the public domain, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization.

Benzofuran and its derivatives are privileged scaffolds in numerous biologically active compounds.<sup>[1]</sup> The introduction of a boronic acid moiety at the 6-position opens avenues for diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this versatile reagent.

# Molecular Structure and Key Spectroscopic Features

**Benzofuran-6-ylboronic acid** possesses a planar bicyclic aromatic system fused to a boronic acid group. This unique combination of a heteroaromatic core and a reactive functional group gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Figure 1. Structure of **Benzofuran-6-ylboronic acid** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Benzofuran-6-ylboronic acid** are discussed below.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system. The chemical shifts are influenced by the electron-donating oxygen atom and the electron-withdrawing boronic acid group.

Experimental Protocol (Predicted): A sample of **Benzofuran-6-ylboronic acid** would be dissolved in a deuterated solvent such as DMSO- $d_6$  or  $\text{CDCl}_3$ . Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). The spectrum would be acquired on a 300 MHz or higher field NMR spectrometer.

Predicted  $^1\text{H}$  NMR Data:

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	7.8 - 8.0	d	~2.2
H-3	6.8 - 7.0	d	~2.2
H-4	7.6 - 7.8	d	~8.0
H-5	7.9 - 8.1	dd	~8.0, ~1.5
H-7	8.1 - 8.3	d	~1.5
B(OH) <sub>2</sub>	8.0 - 8.5	br s	-

#### Interpretation and Rationale:

- H-2 and H-3: These protons on the furan ring are expected to appear as doublets with a small coupling constant, characteristic of protons on a furan ring. The chemical shift of H-2 is typically downfield compared to H-3 due to its proximity to the oxygen atom.
- H-4, H-5, and H-7: These protons on the benzene ring will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. H-7 is expected to be the most downfield proton due to the anisotropic effect of the boronic acid group and will likely appear as a singlet or a narrow doublet. H-4 and H-5 will be doublets or doublets of doublets, respectively, due to ortho and meta couplings.
- B(OH)<sub>2</sub>: The protons of the boronic acid group are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They typically appear as a broad singlet and can exchange with residual water in the solvent.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule.

Experimental Protocol (Predicted): The <sup>13</sup>C NMR spectrum would be acquired on the same instrument as the <sup>1</sup>H NMR, typically using a proton-decoupled pulse sequence to obtain singlets for each carbon atom.

Predicted  $^{13}\text{C}$  NMR Data:

Carbon	Predicted Chemical Shift (ppm)
C-2	145 - 148
C-3	105 - 108
C-3a	128 - 131
C-4	120 - 123
C-5	125 - 128
C-6	130 - 135 (ipso-carbon, may be broad or unobserved)
C-7	115 - 118
C-7a	155 - 158

Interpretation and Rationale:

- The chemical shifts of the benzofuran carbons are well-established. C-2 and C-7a, being attached to the oxygen atom, are expected to be the most downfield among the  $\text{sp}^2$  carbons.
- The carbon atom attached to the boron, C-6, is an ipso-carbon. Due to quadrupolar relaxation of the boron nucleus, the signal for this carbon is often broadened and may be difficult to observe.<sup>[2]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Predicted): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

Predicted IR Data:

Wavenumber (cm <sup>-1</sup> )	Vibration
3500 - 3200 (broad)	O-H stretch (from B(OH) <sub>2</sub> )
3100 - 3000	C-H stretch (aromatic)
1600 - 1450	C=C stretch (aromatic)
1380 - 1310	B-O stretch
1250 - 1000	C-O stretch (furan ring and B-O-H bend)
900 - 650	C-H bend (out-of-plane)

#### Interpretation and Rationale:

- The most prominent feature in the IR spectrum will be a broad absorption band in the high-frequency region (3500-3200 cm<sup>-1</sup>) corresponding to the O-H stretching vibrations of the boronic acid group.
- The presence of the benzofuran ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm<sup>-1</sup> and the characteristic C=C stretching absorptions in the 1600-1450 cm<sup>-1</sup> region.
- A strong band in the 1380-1310 cm<sup>-1</sup> region is indicative of the B-O stretching vibration.

## Mass Spectrometry (MS)

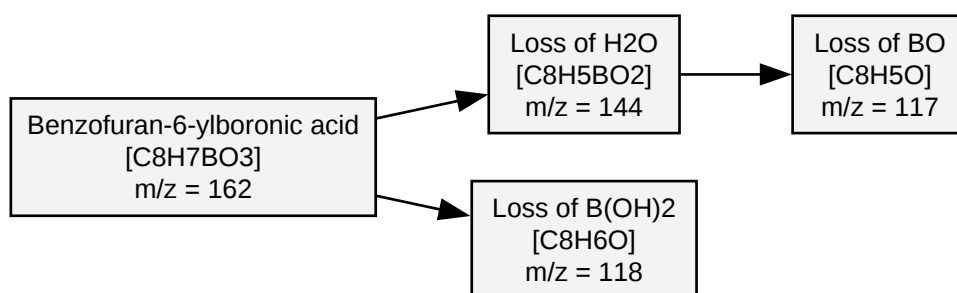
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Predicted): A mass spectrum could be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

#### Predicted Mass Spectrometry Data:

- Molecular Formula: C<sub>8</sub>H<sub>7</sub>BO<sub>3</sub>
- Molecular Weight: 161.95 g/mol

- Expected  $[M+H]^+$  (ESI): 163.0557
- Expected  $[M-H]^-$  (ESI): 161.0415
- Key Fragmentation (EI): The molecular ion peak ( $M^+$ ) at  $m/z$  162 would be observed. Fragmentation would likely involve the loss of water ( $H_2O$ ) and boric acid ( $H_3BO_3$ ) fragments from the boronic acid group, as well as fragmentation of the benzofuran ring. The base peak is expected to be the molecular ion or a fragment resulting from the loss of a hydroxyl group.



[Click to download full resolution via product page](#)

Figure 2. Predicted key fragmentation pathways for **Benzofuran-6-ylboronic acid** in EI-MS.

## Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Benzofuran-6-ylboronic acid**. The presented  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS data, while based on established principles and analysis of analogous structures, offer a valuable resource for researchers in the positive identification and quality control of this important synthetic intermediate. Experimental verification of this data is encouraged for confirmation.

## References

- BoronPharm. **benzofuran-6-ylboronic acid** (CAS 851525-10-5). ([\[Link\]](#)).
- Sinfoo Biotech. **BENZOFURAN-6-YLBORONIC ACID** (CAS# 851525-10-5). ([\[Link\]](#)).
- NIST. Benzofuran. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. ([\[Link\]](#)).

- Yadav, M., Negi, M., Singh, R., & Singh, S. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. *Cuestiones de Fisioterapia*, 54(1), 645-656.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. cuestionesdefisioterapia.com \[cuestionesdefisioterapia.com\]](https://www.cuestionesdefisioterapia.com)
- [2. Benzofuran\(271-89-6\) 13C NMR spectrum \[chemicalbook.com\]](https://www.chemicalbook.com)
- To cite this document: BenchChem. [Spectroscopic Characterization of Benzofuran-6-ylboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1524391/docs#spectroscopic-characterization-of-benzofuran-6-ylboronic-acid-a-technical-guide\]](https://www.benchchem.com/product/b1524391/docs#spectroscopic-characterization-of-benzofuran-6-ylboronic-acid-a-technical-guide)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)